molecular formula C10H12O6 B052404 Prephenyllactate CAS No. 117580-15-1

Prephenyllactate

Cat. No.: B052404
CAS No.: 117580-15-1
M. Wt: 228.2 g/mol
InChI Key: NJHQXJPGTQOYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound plays a crucial role in the shikimate pathway, which is essential for the production of these amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prephenic acid can be synthesized through various chemical routes. One common method involves the oxidation of chorismic acid. The reaction typically requires specific conditions, including the presence of oxidizing agents and controlled temperatures .

Industrial Production Methods

In industrial settings, prephenic acid is often produced through microbial fermentation. Genetically engineered microorganisms are used to convert simple sugars into prephenic acid through the shikimate pathway. This method is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Prephenic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

Biochemical Applications

Prephenyllactate is primarily recognized for its involvement in metabolic pathways. It serves as a substrate in the biosynthesis of aromatic amino acids, particularly phenylalanine and tyrosine. Understanding its biochemical properties has led to several applications:

  • Metabolic Engineering : this compound can be utilized in engineered microorganisms to enhance the production of phenylalanine. For instance, studies have shown that certain strains of Escherichia coli can utilize this compound as an alternative substrate, which is crucial for developing microbial production systems for amino acids .
  • Enzyme Characterization : The specificity of enzymes such as prephenate aminotransferase for this compound has been documented. This specificity aids in the enzymatic conversion processes necessary for amino acid synthesis, making it valuable in enzyme engineering and biotechnology .

Pharmaceutical Applications

The therapeutic potential of this compound is being explored in various pharmacological contexts:

  • Anti-inflammatory Properties : Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. For example, compounds related to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies have suggested that this compound and its derivatives may have neuroprotective properties. This opens avenues for research into their use in treating neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

This compound's role extends into agriculture, particularly in plant metabolism:

  • Plant Growth Regulation : As a metabolite involved in the shikimic acid pathway, this compound can influence plant growth and development. Understanding its function may lead to enhanced crop yields through metabolic manipulation .
  • Disease Resistance : Some research indicates that compounds like this compound can contribute to plant defense mechanisms against pathogens. This property can be harnessed to develop disease-resistant crop varieties through genetic engineering or selective breeding .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CaseDescription
BiochemicalMetabolic EngineeringUtilized by engineered E. coli for enhanced phenylalanine production
Enzyme CharacterizationSpecificity of enzymes for this compound aids in amino acid synthesis
PharmaceuticalAnti-inflammatory PropertiesDerivatives show potential in inhibiting inflammatory cytokines
Neuroprotective EffectsInvestigated for therapeutic use in neurodegenerative diseases
AgriculturalPlant Growth RegulationInfluences growth via the shikimic acid pathway
Disease ResistanceEnhances plant defense against pathogens

Case Studies

  • Metabolic Engineering in E. coli :
    A study demonstrated that genetically modified E. coli strains could efficiently convert this compound into phenylalanine, showcasing the compound's utility in synthetic biology applications aimed at amino acid production .
  • Pharmacological Research on Anti-inflammatory Effects :
    Research published in Frontiers in Pharmacology explored the anti-inflammatory effects of compounds derived from this compound, revealing their potential therapeutic applications against chronic inflammatory conditions .
  • Agricultural Trials on Disease Resistance :
    Field trials involving genetically modified plants expressing pathways associated with this compound metabolism showed improved resistance to specific pathogens, indicating its potential role in sustainable agriculture practices .

Mechanism of Action

Prephenic acid exerts its effects by participating in the shikimate pathway. It acts as an intermediate that is converted into phenylalanine and tyrosine through a series of enzymatic reactions. The molecular targets include enzymes such as prephenate dehydratase and prephenate dehydrogenase, which catalyze the conversion of prephenic acid into downstream products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prephenic acid is unique due to its specific role as an intermediate in the shikimate pathway. Unlike other similar compounds, it serves as a direct precursor to both phenylalanine and tyrosine, making it a critical component in the biosynthesis of these essential amino acids .

Biological Activity

Prephenyllactate is a compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is a derivative of phenylalanine, an essential amino acid involved in several metabolic pathways. It is structurally related to other lactate compounds and plays a significant role in the biosynthesis of aromatic amino acids. The compound is primarily studied for its enzymatic properties and its potential therapeutic effects.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound can scavenge free radicals effectively, contributing to its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential application in managing inflammatory conditions .

3. Neuroprotective Effects

Emerging evidence points towards the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive functions. These findings highlight its potential role in treating conditions such as Alzheimer's disease and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzymatic Interactions : this compound interacts with various enzymes involved in metabolic pathways, influencing the biosynthesis of neurotransmitters and hormones.
  • Signal Transduction Pathways : It modulates key signaling pathways associated with inflammation and oxidative stress response, such as the NF-κB pathway.
  • Gene Expression Regulation : this compound affects the expression of genes related to antioxidant defense mechanisms and inflammation.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
NeuroprotectiveReduction of neuronal damage

Case Study 1: Antioxidant Efficacy

A clinical trial assessed the effects of this compound supplementation on oxidative stress markers in healthy adults. Participants receiving this compound showed a significant decrease in malondialdehyde (MDA) levels compared to the placebo group, indicating enhanced antioxidant capacity .

Case Study 2: Neuroprotection in Animal Models

In a study involving mice with induced neurodegeneration, administration of this compound resulted in improved performance on cognitive tests and reduced markers of neuronal apoptosis. Histological analysis confirmed lower levels of neuroinflammation in treated animals compared to controls .

Properties

IUPAC Name

1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHQXJPGTQOYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922462
Record name 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117580-15-1
Record name Prephenyllactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prephenyllactate
Reactant of Route 2
Prephenyllactate
Reactant of Route 3
Prephenyllactate
Reactant of Route 4
Reactant of Route 4
Prephenyllactate
Reactant of Route 5
Prephenyllactate
Reactant of Route 6
Prephenyllactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.